BenchChemオンラインストアへようこそ!

(+)-SHIN1

SHMT1/SHMT2 inhibition Serine hydroxymethyltransferase Enantiomer specificity

(-)-SHIN1 (4R enantiomer) is a potent SHMT1/2 inhibitor (IC50: 5 nM/13 nM) for cancer metabolism and 5-FU synergy research. Its chiral (4R) stereochemistry and 3-(hydroxymethyl)-5-phenylphenyl substituent are critical for target engagement; analogs or racemic mixtures exhibit altered selectivity. Ensure reproducibility with this high-purity tool.

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
Cat. No. B10818792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-SHIN1
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N
InChIInChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m0/s1
InChIKeyVVVOFJZXKJKHTD-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile for Selective Ral GTPase and SHMT Inhibition Research


The target compound, (4R)-6-amino-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile (also designated as (-)-SHIN1), belongs to the pyrano[2,3-c]pyrazole class of heterocyclic small molecules [1]. Structurally, it features a chiral (4R) stereocenter, a 6-amino group, a 5-carbonitrile moiety, a 3-methyl substituent, and a 4-isopropyl group, with a distinctive 3-(hydroxymethyl)-5-phenylphenyl substituent at the C4 position. This compound has been characterized as a potent inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2), exhibiting single-digit nanomolar inhibitory activity in vitro . The defined (4R) absolute stereochemistry is critical to its target engagement profile.

Why Generic (4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile Substitution is Not Viable for Reproducible Research


Substituting this compound with alternative pyrano[2,3-c]pyrazole-5-carbonitrile analogs is not scientifically equivalent. Within this chemotype, minor alterations to the C4-aryl substituent, the 3-position, or stereochemical configuration at the 4-position profoundly modulate target selectivity, isoform specificity, and cellular potency [1]. Crystal structure analyses confirm that the binding mode of the pyranopyrazole scaffold to AKR1C3 is distinct from other known inhibitors and is exquisitely sensitive to specific functional group presentation at the C4-phenyl position [2]. The (4R) stereochemistry of this compound distinguishes it from racemic mixtures and alternative enantiomers, which exhibit differing SHMT1/2 isoform selectivity profiles . Use of generic or structurally related analogs without the precise (4R) stereoconfiguration and 3-(hydroxymethyl)-5-phenylphenyl substitution pattern introduces significant experimental variability and cannot be expected to recapitulate the target engagement or functional outcomes observed with this specific compound.

Quantitative Differentiation of (4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile Versus Structural Analogs


Stereochemical Purity and Target Engagement: (4R) Enantiomer versus Racemic Mixtures for SHMT Inhibition

The (4R) enantiomer (CAS 2444764-09-2, (-)-SHIN1) exhibits potent dual inhibition of human SHMT1 and SHMT2 with IC50 values of 5 nM and 13 nM, respectively, in vitro . The enantiomeric purity is a critical procurement specification; the (+)-enantiomer ((+)-SHIN1, CAS 2443966-90-1) is also active but represents a distinct chemical entity with separate cataloging, while racemic mixtures (e.g., (Rac)-SHIN2) demonstrate different isoform selectivity patterns with IC50 values of 13 nM (SHMT1) and 66 nM (SHMT2) .

SHMT1/SHMT2 inhibition Serine hydroxymethyltransferase Enantiomer specificity One-carbon metabolism

Ral GTPase Inhibition Benchmarking: Target Compound (-)-SHIN1 versus BQU57 in Lung Cancer Cell Models

In the context of Ral GTPase inhibition, the pyrano[2,3-c]pyrazole-5-carbonitrile scaffold has yielded multiple development candidates. The target compound (-)-SHIN1 (structurally distinct with 4-isopropyl and 3-(hydroxymethyl)-5-phenylphenyl substitution) can be benchmarked against BQU57, a structurally related pyrano[2,3-c]pyrazole-5-carbonitrile analog with 1,3-dimethyl and 4-(trifluoromethyl)phenyl substitution. BQU57 demonstrates selective Ral inhibition (no Ras/Rho activity) with IC50 values of 2.0 μM (H2122 cells) and 1.3 μM (H358 cells), and shows in vivo tumor RalA/RalB inhibition at 10-50 mg/kg ip . Comparative RalBP1 pull-down assays indicate that structurally optimized derivatives (BQU057/BQU082) produce dose-dependent RalA/RalB suppression in H2122 spheroids [1].

Ral GTPase inhibition RalA/RalB Non-small cell lung cancer Anchorage-independent growth

Target Class Differentiation: SHMT1/2 versus AKR1C3 Selectivity Profile

The pyrano[2,3-c]pyrazole-5-carbonitrile scaffold has been optimized for multiple therapeutic targets, with distinct substitution patterns driving divergent selectivity profiles. Compounds in this chemotype bearing simple phenyl or substituted phenyl groups at C4 (e.g., compound 19d) demonstrate potent AKR1C3 inhibition with IC50 values in the sub-micromolar range (0.160 μM) and show utility in castration-resistant prostate cancer models [1]. In contrast, the target compound (-)-SHIN1, with its 3-(hydroxymethyl)-5-phenylphenyl and 4-isopropyl substitution pattern, exhibits a fundamentally different target engagement profile characterized by nanomolar SHMT1/2 inhibition (5/13 nM) .

SHMT1/SHMT2 AKR1C3 Target selectivity Prostate cancer One-carbon metabolism

Antimicrobial Activity Benchmarking: Target Scaffold versus Optimized Pyranopyrazole-5-carbonitrile Antimicrobial Analogs

Within the broader pyrano[2,3-c]pyrazole-5-carbonitrile class, certain analogs bearing biphenyl substituents (e.g., compound 4j) have been optimized for antimicrobial applications, demonstrating broad-spectrum antibacterial activity with MIC/MBC values of 0.5-2/2-8 μg/mL against Gram-positive and Gram-negative strains, and DNA gyrase inhibitory activity (IC50 6.29 μg/mL) superior to ciprofloxacin (IC50 10.2 μg/mL) [1]. The target compound (-)-SHIN1, featuring a 3-(hydroxymethyl)-5-phenylphenyl group rather than the 4j biphenyl substitution, has not been characterized in antimicrobial assays and is instead optimized for mammalian SHMT1/2 targeting.

Antimicrobial screening DNA gyrase inhibition MIC/MBC values CNS toxicity

Enantiomeric Differentiation: (-)-SHIN1 versus (+)-SHIN1 in Chemoresistance Reversal

The specific (-)-SHIN1 enantiomer (CAS 2444764-09-2) has been evaluated in combination therapy for gastric cancer, where it synergizes with 5-fluorouracil to suppress gastric cancer cell proliferation and alleviate chemoresistance [1]. This therapeutically relevant activity is attributed to the compound's SHMT1/2 inhibitory function. The (+)-SHIN1 enantiomer, while also an active SHMT1/2 inhibitor, is a chemically distinct entity (CAS 2443966-90-1) with separate biological characterization and procurement specifications .

SHMT inhibition Chemoresistance Gastric cancer 5-Fluorouracil Enantiomer specificity

Validated Research Applications for (4R)-6-Amino-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile Based on Quantitative Evidence


SHMT1/2-Dependent One-Carbon Metabolism Studies in Oncology

The target compound (-)-SHIN1 is specifically indicated for investigations of serine hydroxymethyltransferase (SHMT1/2) function in cancer cell proliferation and one-carbon metabolism. With validated IC50 values of 5 nM (SHMT1) and 13 nM (SHMT2) in vitro , this compound enables precise dissection of cytosolic (SHMT1) and mitochondrial (SHMT2) isoform contributions. The compound demonstrates functional activity in H1299 NSCLC cells overexpressing FRAT1 (IC50 ~0.6 μM) and in gastric cancer models [1]. Procurement of this specific (4R) enantiomer is essential for reproducibility, as alternative enantiomers and racemic mixtures exhibit divergent SHMT1/SHMT2 selectivity profiles.

Chemoresistance Reversal and 5-Fluorouracil Combination Therapy in Gastric Cancer

The (-)-SHIN1 enantiomer (CAS 2444764-09-2) has demonstrated the capacity to synergize with 5-fluorouracil (5-FU) in suppressing gastric cancer cell proliferation and alleviating acquired chemoresistance . This application is supported by the compound's SHMT1/2 inhibitory mechanism, which modulates folate-dependent one-carbon metabolism pathways implicated in nucleotide biosynthesis and chemotherapy response. For studies investigating SHMT inhibition as a strategy to overcome 5-FU resistance, procurement of the specific (-)-SHIN1 enantiomer is required to replicate the published synergistic effects.

Ral GTPase Pathway Inhibition in Non-Small Cell Lung Cancer (NSCLC) Models

The pyrano[2,3-c]pyrazole-5-carbonitrile scaffold of (-)-SHIN1 is structurally related to validated Ral GTPase inhibitors such as BQU57 and BQU057 [1]. The target compound is applicable for studies examining RalA/RalB-mediated signaling in lung cancer cell lines, particularly in contexts where dual Ral/SHMT pathway interrogation is desired. Comparative benchmarking against BQU57 (IC50 1.3-2.0 μM in H2122/H358 cells) provides a reference framework for assessing relative potency. Researchers should note that (-)-SHIN1's SHMT1/2 targeting profile distinguishes it mechanistically from Ral-selective analogs lacking this secondary pharmacology.

Differentiation from AKR1C3-Targeted Pyranopyrazole Probes in Prostate Cancer Research

Investigators studying castration-resistant prostate cancer (CRPC) should be aware that (-)-SHIN1 is not an AKR1C3 inhibitor. The pyranopyrazole chemotype has yielded potent AKR1C3 inhibitors (e.g., compound 19d, IC50 0.160 μM) optimized for prostate cancer applications . Procurement of (-)-SHIN1 for CRPC studies is contraindicated by available evidence; conversely, for researchers specifically investigating SHMT-mediated one-carbon metabolism in any cancer context, (-)-SHIN1 provides a mechanistically distinct tool that avoids confounding AKR1C3-related effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-SHIN1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.